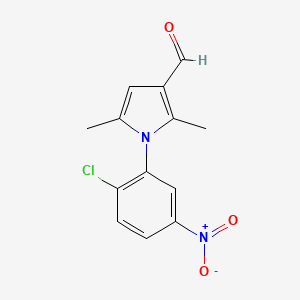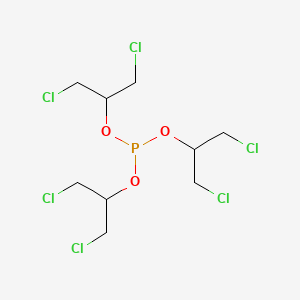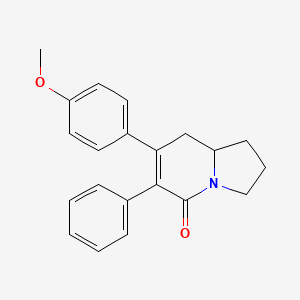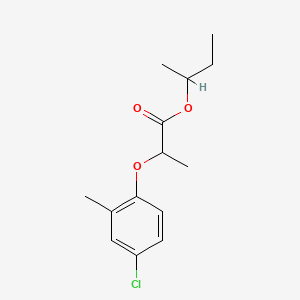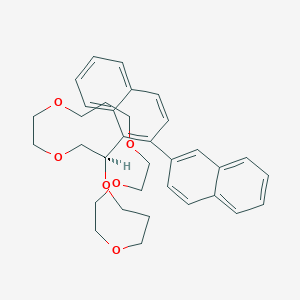
3-Phorbinepropanoic acid, 21-carboxy-9-ethenyl-14-ethyl-4,8,13,18-tetramethyl-20-oxo-, disodium salt, (3S,4S,21R)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Disodium [3S(3alpha,4beta,21beta)]-21-carboxy-14-ethyl-4,8,13,18-tetramethyl-20-oxo-9-vinylphorbine-3-propionate is a complex organic compound with a unique structure. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its intricate molecular arrangement, which includes multiple functional groups and a phorbine core.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of disodium [3S(3alpha,4beta,21beta)]-21-carboxy-14-ethyl-4,8,13,18-tetramethyl-20-oxo-9-vinylphorbine-3-propionate involves several steps. The process typically starts with the preparation of the phorbine core, followed by the introduction of various functional groups. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to produce large quantities of the compound efficiently.
化学反应分析
Types of Reactions: Disodium [3S(3alpha,4beta,21beta)]-21-carboxy-14-ethyl-4,8,13,18-tetramethyl-20-oxo-9-vinylphorbine-3-propionate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents. The reaction conditions, including temperature, pH, and solvent choice, play a significant role in determining the reaction’s outcome and the purity of the final product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used
科学研究应用
Disodium [3S(3alpha,4beta,21beta)]-21-carboxy-14-ethyl-4,8,13,18-tetramethyl-20-oxo-9-vinylphorbine-3-propionate has a wide range of scientific research applications. In chemistry, it is used as a precursor for synthesizing more complex molecules. In biology, it serves as a probe for studying cellular processes and interactions. In medicine, it is investigated for its potential therapeutic properties, including its role in photodynamic therapy for cancer treatment. Additionally, its unique structure makes it valuable in industrial applications, such as the development of new materials and catalysts.
作用机制
The mechanism of action of disodium [3S(3alpha,4beta,21beta)]-21-carboxy-14-ethyl-4,8,13,18-tetramethyl-20-oxo-9-vinylphorbine-3-propionate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to generate reactive oxygen species (ROS) upon exposure to light, which can induce cell death in targeted tissues. This photodynamic activity is particularly useful in medical applications, such as cancer therapy, where selective destruction of cancer cells is desired.
相似化合物的比较
Disodium [3S(3alpha,4beta,21beta)]-21-carboxy-14-ethyl-4,8,13,18-tetramethyl-20-oxo-9-vinylphorbine-3-propionate can be compared with other similar compounds, such as chlorophyll derivatives and other phorbine-based molecules. Its uniqueness lies in its specific functional groups and the resulting photodynamic properties. Similar compounds include chlorophyllin and other synthetic porphyrins, which share structural similarities but differ in their specific applications and reactivity.
属性
CAS 编号 |
72984-33-9 |
|---|---|
分子式 |
C34H32N4Na2O5 |
分子量 |
622.6 g/mol |
IUPAC 名称 |
disodium;(3R,21S,22S)-22-(2-carboxylatoethyl)-16-ethenyl-11-ethyl-4-hydroxy-12,17,21,26-tetramethyl-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,4,6,8(26),9,11,13(25),14,16,18(24),19-undecaene-3-carboxylate |
InChI |
InChI=1S/C34H34N4O5.2Na/c1-7-18-14(3)21-11-23-16(5)20(9-10-27(39)40)31(37-23)29-30(34(42)43)33(41)28-17(6)24(38-32(28)29)13-26-19(8-2)15(4)22(36-26)12-25(18)35-21;;/h7,11-13,16,20,30,37,41H,1,8-10H2,2-6H3,(H,39,40)(H,42,43);;/q;2*+1/p-2/t16-,20-,30+;;/m0../s1 |
InChI 键 |
AVNUUXZZPMAGJR-YMZOKDGGSA-L |
手性 SMILES |
CCC1=C(C2=NC1=CC3=C(C4=C([C@@H](C(=C5[C@H]([C@@H](C(=CC6=NC(=C2)C(=C6C)C=C)N5)C)CCC(=O)[O-])C4=N3)C(=O)[O-])O)C)C.[Na+].[Na+] |
规范 SMILES |
CCC1=C(C2=NC1=CC3=C(C4=C(C(C(=C5C(C(C(=CC6=NC(=C2)C(=C6C)C=C)N5)C)CCC(=O)[O-])C4=N3)C(=O)[O-])O)C)C.[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


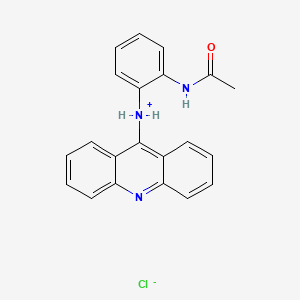
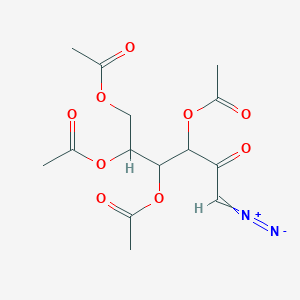
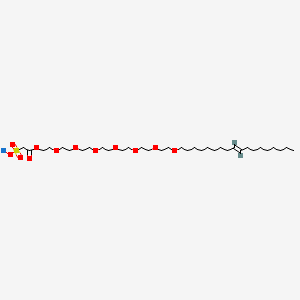

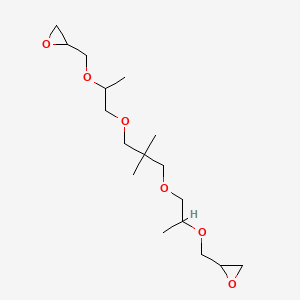

![Disodium 4-amino-5-hydroxy-3,6-bis[[4-[(4-hydroxyphenyl)azo]phenyl]azo]naphthalene-2,7-disulfonate](/img/structure/B13774440.png)
![methyl N-[[cyclohexyl-(5,5-dimethyl-2-sulfanylidene-1,3,2lambda5-dioxaphosphinan-2-yl)amino]sulfanyl-methylcarbamoyl]oxyethanimidothioate](/img/structure/B13774442.png)

